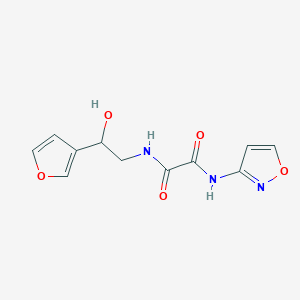
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methylbenzamide” is a complex organic compound. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also has a benzamide group, which is a common motif in pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, MS, FT-IR, and X-ray crystallography . DFT calculations could be used to optimize the molecular structure and study its properties .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The benzamide group could undergo reactions typical of amides, while the 2,3-dihydrobenzofuran moiety could participate in reactions typical of furans .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
The catalytic properties of compounds related to dihydrobenzofuran derivatives have been explored for the synthesis of complex organic molecules. Mancuso et al. (2014) detailed divergent palladium iodide catalyzed multicomponent approaches for the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives, showcasing the versatility of these compounds in facilitating the formation of structurally diverse molecules under different reaction conditions (Mancuso et al., 2014).
Antimicrobial and Antifungal Agents
Compounds incorporating the dihydrobenzofuran unit have been evaluated for their antimicrobial properties. Desai et al. (2013) synthesized a series of compounds and assessed their in vitro antibacterial and antifungal activities, highlighting the potential of these molecules in addressing microbial diseases and infections (Desai et al., 2013).
Antitumor Agents
The exploration of dihydrobenzofuran lignans for anticancer activity has been significant. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, evaluating their potential as antitumor agents that inhibit tubulin polymerization. This study revealed the cytotoxic activities of these compounds against various human tumor cell lines, particularly leukemia and breast cancer cells, indicating their promise as antimitotic and potential antitumor agents (Pieters et al., 1999).
Polymeric Materials
The synthesis and characterization of novel aromatic polyimides incorporating benzamide derivatives, including studies by Butt et al. (2005), have shown that these compounds can be polymerized to form materials with high thermal stability and specific physical properties, useful in various industrial applications (Butt et al., 2005).
Herbicide Development
Investigations into the herbicidal activity of derivatives have identified compounds with strong phytotoxic effects. Araniti et al. (2014) reported on the herbicidal activity of 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, demonstrating their effects on the shoot and root systems of Arabidopsis thaliana, suggesting their potential as synthetic herbicides (Araniti et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-2-4-13(5-3-12)18(21)19-11-16(20)14-6-7-17-15(10-14)8-9-22-17/h2-7,10,16,20H,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNRBCUAZANRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2653802.png)
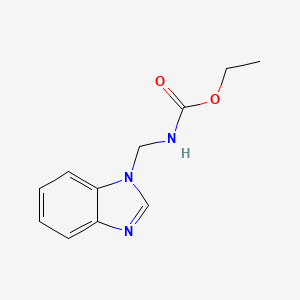
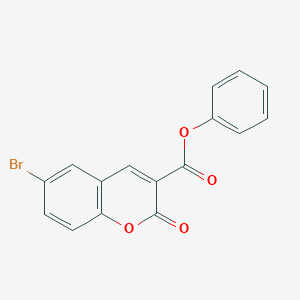
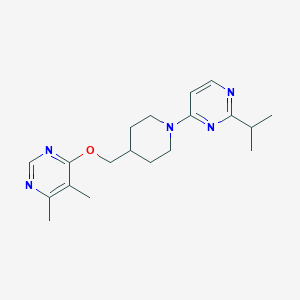
![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)
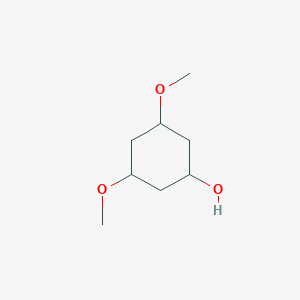
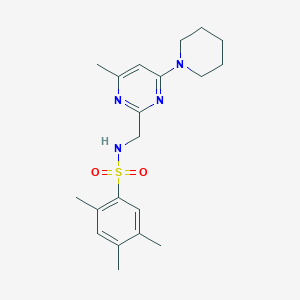

![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)

![7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2653822.png)
![1-(1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2653823.png)
